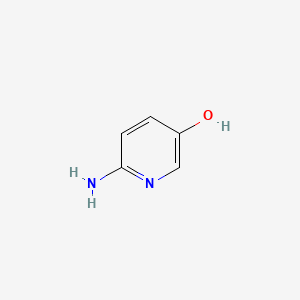

2-Amino-5-hydroxypyridine

Description

The exact mass of the compound this compound is 110.048012819 g/mol and the complexity rating of the compound is 76.8. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-aminopyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c6-5-2-1-4(8)3-7-5/h1-3,8H,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTWYBFHLUJUUDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70401080 | |

| Record name | 2-Amino-5-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55717-41-4, 55717-46-9 | |

| Record name | 3-Pyridinol, 6-amino-, radical ion(1+) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55717-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-hydroxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-Amino-5-hydroxypyridine (B112774): Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, a crucial intermediate in pharmaceutical development.

Core Chemical Properties

This compound is a substituted pyridine (B92270) derivative with established utility as an antioxidant and a building block in the synthesis of bioactive molecules.[1][2] Its physical and chemical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| Synonyms | 6-Amino-pyridin-3-ol, 5-Hydroxy-2-pyridinamine | [3] |

| CAS Number | 55717-46-9 | [1][3][4][5][6] |

| Molecular Formula | C5H6N2O | [3][5][6] |

| Molecular Weight | 110.11 g/mol | [5] |

| Appearance | Light yellow crystalline solid to gray or black powder | [1][4] |

| Melting Point | 116-117 °C | [4] |

| Boiling Point | 447.4 ± 30.0 °C (Predicted) | [4] |

| Density | 1.320 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 10.47 ± 0.10 (Predicted) | [4] |

| Storage | Store at room temperature in a dark, inert atmosphere | [4] |

Chemical Structure and Tautomerism

This compound can exist in several tautomeric forms due to the presence of the amino and hydroxyl functional groups on the pyridine ring. The equilibrium between these tautomers can be influenced by the solvent and solid-state packing forces. The primary tautomeric forms are the amino-hydroxy form and the pyridone forms.

Caption: Tautomeric forms of this compound.

Experimental Protocols: Synthesis

Several synthetic routes for this compound have been reported.[2][5][7][8] A common and high-yield method involves the debenzylation of 5-(benzyloxy)pyridin-2-amine (B113376).[1][5]

Synthesis from 5-(Benzyloxy)pyridin-2-amine

This procedure involves the catalytic hydrogenation of 5-(benzyloxy)pyridin-2-amine to remove the benzyl (B1604629) protecting group from the hydroxyl moiety.

Materials:

-

5-(Benzyloxy)pyridin-2-amine

-

Ethanol

-

10% Palladium on activated carbon (Pd/C), 53% moisture content

-

Hydrogen gas

-

Autoclave

-

Filtration apparatus

Procedure:

-

A mixture of 5-(benzyloxy)pyridin-2-amine, 217 g of ethanol, and 331 g of a toluene solution containing 2.28 g of 10% Pd/C (53% moisture content) is charged into an autoclave.[1][5]

-

The autoclave is sealed and the reaction is carried out at 25 °C.[1][5]

-

Hydrogen gas is introduced into the autoclave, maintaining an absolute pressure of 0.2 MPa.[1][5]

-

The reaction is allowed to proceed for several hours with continuous stirring.[1][5]

-

Upon completion of the reaction, the Pd/C catalyst is removed by filtration.[1][5]

-

The combined filtrate is concentrated under reduced pressure to yield this compound.[1][5]

This method has been reported to produce this compound in a 92% yield.[1][5]

Caption: Synthesis workflow for this compound.

Another documented synthetic route starts from 2-amino-5-bromopyridine, involving a four-step process of protection, methoxylation, deprotection, and demethylation to achieve an overall yield of 45%.[2][7][9]

Reactivity and Applications in Drug Development

The pyridine scaffold is a prominent feature in many approved pharmaceuticals.[10] this compound, with its reactive amino and hydroxyl groups, serves as a versatile intermediate in the synthesis of more complex molecules.[8] It is a key intermediate in the preparation of certain HIV inhibitors.[2] Furthermore, it has been identified as an efficient antioxidant for human low-density lipoproteins.[1]

Spectral Data

Detailed spectral data, including 1H NMR, 13C NMR, and IR spectroscopy, are essential for the structural confirmation of this compound. While not detailed here, this information is available through various chemical data providers. For instance, the 1H NMR and 13C NMR data for the closely related intermediate, 2-amino-5-methoxypyridine, have been published.[2]

References

- 1. This compound | 55717-46-9 [chemicalbook.com]

- 2. asianpubs.org [asianpubs.org]

- 3. pschemicals.com [pschemicals.com]

- 4. This compound CAS#: 55717-46-9 [m.chemicalbook.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. asianpubs.org [asianpubs.org]

- 8. CN105175321A - Synthesis method of this compound - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 2-Amino-5-hydroxypyridine from 2-amino-5-bromopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for the preparation of 2-amino-5-hydroxypyridine (B112774), a key intermediate in pharmaceutical development, starting from 2-amino-5-bromopyridine. This document details established multi-step methodologies, including experimental protocols and quantitative data, to assist researchers in the efficient synthesis of this target molecule.

Introduction

This compound is a valuable building block in medicinal chemistry, incorporated into a variety of complex molecules with potential therapeutic applications. The synthesis of this compound from the readily available starting material, 2-amino-5-bromopyridine, is a critical transformation. Direct nucleophilic aromatic substitution of the bromine atom at the 5-position of the pyridine (B92270) ring with a hydroxyl group is challenging due to the electronic properties of the pyridine nucleus, which favor substitution at the 2, 4, and 6 positions. Consequently, indirect, multi-step synthetic strategies are predominantly employed.

This guide outlines two primary, successfully demonstrated synthetic pathways: a four-step route involving a methoxy (B1213986) intermediate and a three-step route utilizing a benzyloxy intermediate.

Four-Step Synthesis via Methoxylation and Demethylation

A convenient and efficient four-step synthesis of this compound has been reported with an overall yield of 45%.[1][2][3] This pathway involves the protection of the amino group, substitution of the bromine with a methoxy group, deprotection of the amino group, and finally, demethylation to yield the desired product.

Signaling Pathway

References

A Technical Guide to the Spectroscopic Analysis of 2-Amino-5-hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-amino-5-hydroxypyridine (B112774) (CAS: 55717-46-9), a valuable pyridine (B92270) derivative in medicinal chemistry and materials science. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for their acquisition.

Molecular Structure and Spectroscopic Overview

This compound (C₅H₆N₂O, Molar Mass: 110.11 g/mol ) can exist in tautomeric forms, primarily the hydroxy-pyridine form and the pyridone form. The spectroscopic data presented will reflect the predominant tautomer under typical analytical conditions. In polar solvents, pyridone-like structures are often favored[1].

The structural elucidation of this compound relies on a combination of spectroscopic techniques. NMR spectroscopy (¹H and ¹³C) provides detailed information about the carbon-hydrogen framework, IR spectroscopy identifies characteristic functional groups, and mass spectrometry confirms the molecular weight and provides fragmentation data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise molecular structure. Due to the limited availability of published experimental spectra for this compound, the following tables summarize the expected chemical shifts (δ) in ppm, based on data from analogous pyridine derivatives such as 2-aminopyridine, 3-hydroxypyridine, and 2-pyridone[2][3].

¹H NMR Data (Expected)

Solvent: DMSO-d₆

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | 6.8 - 7.0 | Doublet (d) | J ≈ 8.5 |

| H-4 | 6.2 - 6.4 | Doublet of Doublets (dd) | J ≈ 8.5, 2.5 |

| H-6 | 7.3 - 7.5 | Doublet (d) | J ≈ 2.5 |

| -NH₂ | 5.0 - 5.5 | Broad Singlet (br s) | - |

| -OH | 8.5 - 9.5 | Broad Singlet (br s) | - |

¹³C NMR Data (Expected)

Solvent: DMSO-d₆

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 158 - 162 |

| C-3 | 120 - 125 |

| C-4 | 110 - 115 |

| C-5 | 145 - 150 |

| C-6 | 135 - 140 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The solid-state spectrum is typically acquired.

IR Absorption Data (Expected)

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3450 - 3300 | Strong, Broad | O-H and N-H stretching |

| 3200 - 3000 | Medium | Aromatic C-H stretching |

| ~1640 | Strong | C=O stretching (from pyridone tautomer) |

| 1600 - 1450 | Medium-Strong | Aromatic C=C and C=N stretching |

| 1250 - 1180 | Strong | C-O stretching |

| 850 - 750 | Strong | C-H out-of-plane bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Electron Impact (EI) is a common ionization method for such molecules.

MS Data (Expected)

| m/z | Relative Intensity | Assignment |

| 110 | High | [M]⁺ (Molecular Ion) |

| 82 | Medium | [M - CO]⁺ |

| 81 | Medium | [M - HCN]⁺ |

| 54 | Medium | Further fragmentation |

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.

NMR Spectroscopy Protocol

-

Sample Preparation : Accurately weigh 5-10 mg of this compound.[4]

-

Solvent : Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) within a clean, dry 5 mm NMR tube.[4] DMSO-d₆ is often chosen for its ability to dissolve polar compounds and to allow for the observation of exchangeable protons (-OH, -NH₂).

-

Homogenization : Cap the tube and gently invert it several times to ensure the solution is homogeneous.[4]

-

Instrumentation : Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.[4]

-

Locking and Shimming : Insert the sample into the spectrometer. The instrument will use the deuterium (B1214612) signal from the solvent to "lock" the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp peaks.[4]

-

Data Acquisition :

-

Experiment : A standard one-dimensional proton pulse-acquire experiment is typically sufficient for ¹H NMR. For ¹³C NMR, a proton-decoupled experiment is standard.

-

Temperature : Maintain a constant temperature, usually 298 K (25 °C).[4]

-

Scans : Acquire a suitable number of scans (e.g., 16 for ¹H, 1024 or more for ¹³C) to achieve an adequate signal-to-noise ratio.[4]

-

Relaxation Delay : Set a relaxation delay (e.g., 1-5 seconds) to allow nuclear spins to return to equilibrium between pulses.[4]

-

-

Data Processing :

-

Apply a Fourier transform to the raw Free Induction Decay (FID) data.[4]

-

Correct the phase of the spectrum to ensure all peaks are in pure absorption mode.

-

Apply a baseline correction algorithm to produce a flat baseline.[4]

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate signals to determine the relative number of protons for each resonance.[4]

-

IR Spectroscopy Protocol (Thin Solid Film Method)

-

Sample Preparation : Place approximately 10-20 mg of solid this compound into a small vial.[5]

-

Solubilization : Add a few drops of a volatile solvent (e.g., methanol (B129727) or acetone) to completely dissolve the solid.[5]

-

Film Deposition : Using a pipette, place a drop of this solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[5]

-

Solvent Evaporation : Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate. If the resulting spectrum is too weak, another drop of the solution can be added and dried.[5]

-

Data Acquisition : Place the salt plate into the sample holder of the FT-IR spectrometer.

-

Background Scan : First, run a background spectrum with an empty sample compartment or a clean salt plate.

-

Sample Scan : Run the sample scan to obtain the infrared spectrum. The instrument software will automatically ratio the sample spectrum against the background.

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction : Introduce a small amount of the solid sample (typically sub-milligram) into the mass spectrometer, often via a direct insertion probe.[6] The sample is heated in a high-vacuum environment to induce vaporization.[6]

-

Ionization : The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing an electron to be ejected from the molecule, forming a positively charged molecular ion ([M]⁺).[7]

-

Fragmentation : The high energy of the molecular ion often causes it to break apart into smaller, charged fragments.[6][7]

-

Mass Analysis : The ions (molecular ion and fragments) are accelerated through charged plates and deflected by a magnetic or electric field in the mass analyzer. The degree of deflection is dependent on the mass-to-charge ratio (m/z) of each ion.[6][7]

-

Detection : A detector records the abundance of ions at each m/z value, generating a mass spectrum.[7]

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound.

Caption: Workflow for structural elucidation.

References

- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 2. 3-Hydroxypyridine(109-00-2) 1H NMR [m.chemicalbook.com]

- 3. 2-Aminopyridine(504-29-0) 13C NMR spectrum [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 7. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide on the Tautomerism of 2-Amino-5-hydroxypyridine and 2-Amino-5-pyridone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric equilibrium between 2-amino-5-hydroxypyridine (B112774) and its corresponding 2-amino-5-pyridone form. Due to the limited availability of direct experimental data for this specific substituted pyridine (B92270), this document establishes a predictive framework based on the well-characterized tautomerism of the parent 2-hydroxypyridine (B17775)/2-pyridone system and other substituted analogs. It further outlines detailed experimental and computational protocols for a thorough investigation of the title compounds, making it a valuable resource for researchers in medicinal chemistry and materials science.

Introduction to Tautomerism in Pyridin-2-one Systems

Tautomerism, the chemical equilibrium between two or more interconvertible structural isomers, is a fundamental concept in organic chemistry with significant implications in drug design, molecular recognition, and biochemistry. In heterocyclic chemistry, the tautomerism of hydroxypyridines is of particular interest. 2-Hydroxypyridine can exist in equilibrium with its tautomeric form, 2-pyridone.[1][2] The position of this equilibrium is sensitive to various factors, including the electronic nature of substituents on the pyridine ring, solvent polarity, and opportunities for intermolecular hydrogen bonding.[3] Understanding and predicting the dominant tautomeric form is crucial as it dictates the molecule's physicochemical properties, such as its hydrogen bonding capacity, aromaticity, and dipole moment, which in turn influence its biological activity and material properties.

The tautomeric relationship between this compound and 2-amino-5-pyridone involves the intramolecular transfer of a proton. The primary equilibrium is between the hydroxy-amino form and the pyridone-amino form. However, the presence of the amino group introduces the possibility of additional imine tautomers.

Caption: Tautomeric equilibria of this compound.

The Parent System: 2-Hydroxypyridine/2-Pyridone Tautomerism

The tautomerism of 2-hydroxypyridine and 2-pyridone has been extensively studied.[1] In the gas phase, the hydroxy form is generally favored, albeit by a small energy difference.[1] However, in polar solvents and in the solid state, the pyridone form predominates due to its larger dipole moment and its ability to form stable hydrogen-bonded dimers.[3]

| Phase/Solvent | Dominant Tautomer | ΔE (kcal/mol) (Pyridone - Hydroxy) | Method |

| Gas Phase | 2-Hydroxypyridine | +0.77 | Microwave Spectroscopy |

| Cyclohexane | 2-Pyridone | -0.32 | UV Spectroscopy |

| Chloroform | 2-Pyridone | - | UV Spectroscopy |

| Acetonitrile | 2-Pyridone | - | UV Spectroscopy |

| Water | 2-Pyridone | -2.87 | pKa Measurement |

| Solid State | 2-Pyridone | - | X-ray Crystallography |

Table 1: Tautomeric Equilibrium Data for the 2-Hydroxypyridine/2-Pyridone System. Data compiled from various sources.[1][4]

Influence of the 5-Amino Substituent

The introduction of an amino group at the 5-position is expected to significantly influence the tautomeric equilibrium through its electronic effects. The amino group is a strong π-donor (through resonance) and a weak σ-withdrawer (through induction).

In the This compound tautomer, the amino group's electron-donating resonance effect will increase the electron density in the ring, potentially stabilizing this aromatic form.

In the 2-amino-5-pyridone tautomer, the amino group can also donate electron density to the conjugated system. The cross-conjugation with the carbonyl group could lead to significant charge delocalization and stabilization.

Given the strong electron-donating nature of the amino group, it is plausible that it will enhance the stability of the pyridone form, particularly in polar solvents where the increased dipole moment of the pyridone tautomer is favored. This is in contrast to electron-withdrawing groups like a nitro group at the 5-position, which has been shown to favor the pyridone tautomer.[5]

Proposed Research Workflow

To definitively characterize the tautomerism of this compound, a combined computational and experimental approach is recommended.

Caption: Proposed workflow for studying tautomerism.

Detailed Experimental Protocols

4.1.1. Synthesis of this compound

A potential synthetic route involves the reduction of 2-amino-5-nitropyridine (B18323).

-

Materials: 2-amino-5-nitropyridine, Iron powder, Ammonium (B1175870) chloride, Ethanol (B145695), Water.

-

Procedure:

-

Suspend 2-amino-5-nitropyridine in a mixture of ethanol and water.

-

Add iron powder and a catalytic amount of ammonium chloride.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Filter the hot reaction mixture to remove the iron salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

-

4.1.2. Spectroscopic Analysis

-

NMR Spectroscopy:

-

Objective: To identify the dominant tautomer and quantify the equilibrium in various deuterated solvents (e.g., DMSO-d₆, CDCl₃, D₂O).

-

Protocol:

-

Prepare solutions of this compound in a range of deuterated solvents of varying polarity.

-

Acquire ¹H, ¹³C, and ¹⁵N NMR spectra at a constant temperature (e.g., 298 K).

-

Analyze the chemical shifts and coupling constants. The pyridone tautomer is expected to show a characteristic downfield shift for the proton attached to the nitrogen, while the hydroxy tautomer will have a distinct OH proton signal. ¹⁵N NMR can be particularly informative for distinguishing between the pyridine and pyridone nitrogen environments.

-

Integrate the signals corresponding to each tautomer to determine their relative populations.

-

-

-

UV-Vis Spectroscopy:

-

Objective: To determine the tautomeric equilibrium constant in different solvents.

-

Protocol:

-

Prepare dilute solutions of the compound in various solvents (e.g., cyclohexane, acetonitrile, water).

-

Record the UV-Vis absorption spectra over a suitable wavelength range (e.g., 200-400 nm).

-

Identify the characteristic absorption bands for the hydroxy and pyridone forms by comparison with spectra of N-methylated (locks the pyridone form) and O-methylated (locks the hydroxy form) derivatives.

-

Use the Beer-Lambert law to calculate the concentration of each tautomer and determine the equilibrium constant (KT = [pyridone]/[hydroxy]).

-

-

-

FT-IR Spectroscopy:

-

Objective: To identify the functional groups characteristic of each tautomer in the solid state and in solution.

-

Protocol:

-

For solid-state analysis, prepare a KBr pellet or use an ATR accessory.

-

For solution-phase analysis, use a suitable IR-transparent solvent (e.g., CCl₄, CHCl₃).

-

Record the FT-IR spectra.

-

Look for characteristic vibrational bands:

-

Hydroxy form: O-H stretching (around 3200-3600 cm⁻¹), C=N stretching.

-

Pyridone form: N-H stretching (around 3100-3500 cm⁻¹), C=O stretching (around 1650 cm⁻¹).

-

-

-

Computational Methodology

-

Objective: To calculate the relative stabilities of the tautomers in the gas phase and in solution, and to simulate their spectroscopic properties.

-

Protocol:

-

Software: A quantum chemistry package such as Gaussian, ORCA, or Spartan.

-

Method: Density Functional Theory (DFT) is a suitable method. The B3LYP functional with a 6-311++G(d,p) basis set is a good starting point, as it has been shown to provide reliable results for similar systems.[6]

-

Procedure:

-

Optimize the geometries of all possible tautomers (hydroxy-amino, pyridone-amino, and imine forms) in the gas phase.

-

Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

-

Calculate the relative electronic energies, and correct them with ZPVE to obtain the relative Gibbs free energies.

-

To model solvent effects, perform optimizations and frequency calculations using a Polarizable Continuum Model (PCM) for a range of solvents.

-

Simulate NMR chemical shifts (using the GIAO method), IR vibrational frequencies, and electronic transitions (using TD-DFT) for each tautomer to aid in the interpretation of experimental spectra.

-

-

Conclusion

References

- 1. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemtube3d.com [chemtube3d.com]

- 3. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 4. wuxibiology.com [wuxibiology.com]

- 5. squ.elsevierpure.com [squ.elsevierpure.com]

- 6. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 2-Amino-5-hydroxypyridine Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-5-hydroxypyridine (B112774) scaffold is a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, enzyme inhibitory, and antioxidant properties. This technical guide provides an in-depth analysis of the biological activities of these compounds, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways to facilitate further research and drug development efforts.

Anticancer Activity

Derivatives of this compound have emerged as promising candidates in oncology research, exhibiting potent activity against various cancer cell lines through diverse mechanisms of action.

Histone Deacetylase (HDAC) Inhibition

Certain pyridylacrylic- and nicotinic-based hydroxamates and 2'-aminoanilides derived from the 2-aminopyridine (B139424) scaffold have been identified as potent histone deacetylase (HDAC) inhibitors.[1] One notable nicotinic hydroxamate derivative, 11d , displayed sub-nanomolar potency against HDACs with an IC50 of 0.5 nM and exhibited high selectivity.[1] Another class of these derivatives, the 2'-aminoanilides, were found to be class I-selective HDAC inhibitors, with a particular potency against HDAC3.[1] For instance, the nicotinic anilide 12d was the most effective in this series with an IC50 for HDAC3 of 0.113 μM.[1] In cellular assays, these compounds have been shown to induce cell cycle arrest and apoptosis in leukemia cell lines.[1]

EGFR and VEGFR-2 Inhibition

A series of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives have been synthesized and evaluated for their anti-proliferative activity, demonstrating potential as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2] Spiro-pyridine derivatives 5 , 7 , and 8 showed significant cytotoxic activity against HepG-2 and Caco-2 human cancer cell lines, with IC50 values ranging from 7.83 to 13.61 μM.[2]

Quantitative Anticancer Activity Data

| Compound/Derivative Class | Target/Cell Line | Activity Metric | Value | Reference |

| Nicotinic Hydroxamate 11d | HDACs | IC50 | 0.5 nM | [1] |

| Nicotinic Anilide 12d | HDAC3 | IC50 | 0.113 μM | [1] |

| Spiro-pyridine derivative 5 | Caco-2 | IC50 | 9.78 ± 0.7 μM | [2] |

| Spiro-pyridine derivative 7 | Caco-2 | IC50 | 7.83 ± 0.5 μM | [2] |

| Spiro-pyridine derivative 8 | HepG-2 | IC50 | 8.42 ± 0.7 μM | [2] |

| Pyridine (B92270) derivatives 2, 3, 4c, 6, 7, 9b, 10a, 11 | Various human tumor cell lines | log10(GI50) | -4.7 | [3] |

Enzyme Inhibition

Beyond their anticancer properties, this compound derivatives have been investigated as inhibitors of various enzymes, highlighting their potential in treating a range of diseases.

Cholinesterase Inhibition

In the context of Alzheimer's disease, new pyrimidine (B1678525) and pyridine diamine derivatives have been designed as multitarget cholinesterase inhibitors.[4] These compounds were developed as dual binding site inhibitors, capable of interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[4] While specific IC50 values for this compound derivatives were not detailed, the study highlights the potential of the broader aminopyridine class in this therapeutic area.[4]

Monoamine Oxidase (MAO) Inhibition

A series of pyridazinobenzylpiperidine derivatives were synthesized and evaluated for their ability to inhibit monoamine oxidases (MAO-A and MAO-B), which are key enzymes in the metabolism of neurotransmitters.[5] Many of these compounds showed selective inhibition of MAO-B, an important target in the treatment of Parkinson's disease.[5] Compound S5 was the most potent MAO-B inhibitor with an IC50 value of 0.203 μM and a selectivity index of 19.04 for MAO-B over MAO-A.[5] Kinetic studies revealed that these compounds act as competitive and reversible inhibitors.[5]

DNA Gyrase Inhibition

N-amino-5-cyano-6-pyridones, which can be considered derivatives of the 2-aminopyridine scaffold, have been identified as antimicrobial agents that target DNA gyrase.[6] Some of these compounds exhibited good anti-gyrase activity, with IC50 values comparable to the reference drug ciprofloxacin.[6]

Quantitative Enzyme Inhibition Data

| Compound/Derivative Class | Target Enzyme | Activity Metric | Value | Reference |

| Pyridazinobenzylpiperidine S5 | MAO-B | IC50 | 0.203 μM | [5] |

| Pyridazinobenzylpiperidine S16 | MAO-B | IC50 | 0.979 μM | [5] |

| Pyridazinobenzylpiperidine S15 | MAO-A | IC50 | 3.691 μM | [5] |

| Pyridazinobenzylpiperidine S5 | MAO-A | IC50 | 3.857 μM | [5] |

| 3-cyanopyridine derivative XII | DNA Gyrase | IC50 | 0.44 µM | [6] |

| N-amino-5-cyano-6-pyridone X | DNA Gyrase | IC50 | 21.97 µM | [6] |

| N-amino-5-cyano-6-pyridone XI | DNA Gyrase | IC50 | 39.15 µM | [6] |

Antimicrobial and Other Activities

The biological profile of this compound derivatives extends to antimicrobial and antioxidant activities.

Antimicrobial and Molluscicidal Activity

Several 2-amino-5-substituted pyridine derivatives have been synthesized and evaluated for their activity against phytopathogenic fungi and bacteria.[7] The position of substitution on the pyridine ring was found to influence the activity, with substitution at position 4 showing notable fungicidal and bactericidal effects.[7] Furthermore, some of these derivatives have demonstrated molluscicidal activity against garden snails.

Antioxidant and Free Radical Scavenging Activity

The free radical scavenging activities of pyridine derivatives containing hydroxyl and amino functional groups have been investigated.[8] Theoretical and experimental studies have shown that compounds with these functional groups can act as potent antioxidants through mechanisms such as hydrogen atom transfer (HAT).[8] The presence of both an amino and a hydroxyl group on the pyridine ring, as in this compound, suggests inherent antioxidant potential.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summarized protocols for key experiments cited in this guide.

Synthesis of this compound

A common synthetic route to this compound involves the deprotection of a protected precursor. For example, 2-amino-5-benzyloxypyridine can be debenzylated via catalytic hydrogenation.[9][10]

-

Reaction: A solution of 2-amino-5-benzyloxypyridine in ethanol (B145695) and toluene (B28343) is treated with a 10% Palladium on carbon (Pd/C) catalyst in an autoclave.[9][10]

-

Conditions: The reaction is carried out under a hydrogen atmosphere (0.2 MPa) at 25 °C for several hours.[9][10]

-

Work-up: The catalyst is removed by filtration, and the filtrate is concentrated under reduced pressure to yield this compound.[9][10]

Another approach involves a four-step synthesis starting from 2-amino-5-bromopyridine, which includes protection of the amino group, methoxylation, deprotection, and finally demethylation to afford the target compound.[11][12]

In Vitro Cytotoxicity Assay (MTT Assay)

The anti-proliferative activity of the synthesized pyridine and spiro-pyridine derivatives against human cancer cell lines (e.g., HepG-2 and Caco-2) is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Enzyme Inhibition Assays

HDAC Inhibition Assay: The inhibitory activity against histone deacetylases is measured using a commercially available HDAC fluorometric assay kit.

-

Reaction Mixture: The reaction is typically performed in a 96-well plate containing the HDAC enzyme, a fluorogenic substrate, and the test compound at various concentrations.

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37 °C) for a defined period.

-

Development: A developer solution is added to stop the reaction and generate a fluorescent signal.

-

Fluorescence Measurement: The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

MAO Inhibition Assay: The inhibitory activity against MAO-A and MAO-B is determined using a method that measures the production of hydrogen peroxide from the oxidation of a substrate.

-

Enzyme and Inhibitor Incubation: The MAO enzyme (either MAO-A or MAO-B) is pre-incubated with the test compound at various concentrations.

-

Substrate Addition: The enzymatic reaction is initiated by the addition of a suitable substrate (e.g., kynuramine (B1673886) for MAO-A, benzylamine (B48309) for MAO-B).

-

Detection: The production of hydrogen peroxide is coupled to a reaction that generates a fluorescent or colored product, which is then measured.

-

Data Analysis: The IC50 values are determined from the dose-response curves.

Visualizations

To better understand the mechanisms of action and experimental designs, the following diagrams are provided.

Caption: Mechanism of action for HDAC inhibitor derivatives.

Caption: Workflow for the MTT cytotoxicity assay.

Caption: Logical relationship in MAO-B inhibition.

References

- 1. Novel Pyridine-Based Hydroxamates and 2'-Aminoanilides as Histone Deacetylase Inhibitors: Biochemical Profile and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Investigation of free radical scavenging activity of pyridine derivatives containing hydroxyl and amino functional groups: experimental and quantum chemical approaches - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. This compound | 55717-46-9 [chemicalbook.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. asianpubs.org [asianpubs.org]

In-Depth Technical Guide: 2-Amino-5-hydroxypyridine (CAS Number 55717-46-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-5-hydroxypyridine, a pyridine (B92270) derivative with significant potential in research and development, particularly noted for its antioxidant properties. This document consolidates its chemical and physical characteristics, detailed experimental protocols for its synthesis, insights into its biological activities, and essential safety information.

Physicochemical Properties

This compound is a light yellow crystalline solid.[1][2] It is soluble in water and polar organic solvents.[3] Key physicochemical data are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 55717-46-9 | [1][2][3][4][5] |

| Molecular Formula | C₅H₆N₂O | [1][3] |

| Molecular Weight | 110.11 g/mol | [3] |

| Appearance | Light yellow crystalline solid | [1][2] |

| Melting Point | 116-117 °C | [1][4] |

| Boiling Point | 447.4 °C at 760 mmHg | [1][4] |

| Density | 1.32 g/cm³ | [1] |

| pKa | 10.47 ± 0.10 (Predicted) | [3] |

| Solubility | Soluble in water and polar solvents | [3] |

Synthesis and Experimental Protocols

Several synthetic routes for this compound have been reported. Below are detailed experimental protocols for two common methods.

Synthesis from 5-(Benzyloxy)pyridin-2-amine (B113376)

This method involves the debenzylation of 5-(benzyloxy)pyridin-2-amine via catalytic hydrogenation.

Experimental Workflow:

Caption: Synthesis of this compound via catalytic hydrogenation.

Detailed Protocol:

-

To an autoclave, add 5-(benzyloxy)pyridin-2-amine, 217 g of ethanol, a toluene solution (331 g), and 2.28 g of 10% Pd/C (53% moisture content).[1]

-

Seal the autoclave and introduce hydrogen gas, maintaining an absolute pressure of 0.2 MPa.[1]

-

Stir the reaction mixture at 25 °C for 4 hours.[1]

-

Upon completion of the reaction, filter the mixture to remove the Pd/C catalyst.[1]

-

Wash the filter cake with 76 g of ethanol.[1]

-

Combine the filtrates and concentrate under reduced pressure to yield this compound.[1] The reported yield for this method is approximately 92%.[1]

Four-Step Synthesis from 2-Amino-5-bromopyridine

This convenient and efficient four-step synthesis has an overall yield of 45%.[4]

Experimental Workflow:

Caption: Four-step synthesis of this compound.

Detailed Protocol:

-

Step 1: Protection of the amino group. A mixture of 2-amino-5-bromopyridine, 2,5-hexanedione, and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed to yield 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine.[4]

-

Step 2: Methoxylation. The protected pyridine is then treated with sodium methylate to give 5-methoxy-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine.[4]

-

Step 3: Deprotection of the amino group. The methoxy (B1213986) derivative is refluxed with hydroxylamine hydrochloride and triethylamine in an ethanol/water mixture to produce 2-amino-5-methoxypyridine.[4]

-

Step 4: Demethylation. The final step involves the demethylation of 2-amino-5-methoxypyridine using 95% sulfuric acid at 90-93 °C to afford this compound.[4]

Biological Activity and Potential Applications

This compound is recognized as an important intermediate in the pharmaceutical and agrochemical industries due to its active amino and hydroxyl groups.[5]

Antioxidant Activity

A key reported application of this compound is as an efficient antioxidant, particularly in preventing the oxidation of human low-density lipoproteins (LDL).[2][3] The oxidation of LDL is a critical early event in the pathogenesis of atherosclerosis.

Proposed Antioxidant Mechanism:

The antioxidant mechanism of this compound likely involves the donation of a hydrogen atom from its hydroxyl group to lipid peroxyl radicals, thereby terminating the lipid peroxidation chain reaction. This process is characteristic of phenolic antioxidants.

Caption: Proposed mechanism of this compound as an antioxidant in LDL.

Safety and Handling

The following information is derived from available Safety Data Sheets (SDS). It is crucial to handle this compound in a well-ventilated area and with appropriate personal protective equipment.

Hazard Identification:

-

Causes skin irritation. (H315)[6]

-

Causes serious eye irritation. (H319)[6]

-

May cause respiratory irritation. (H335)[6]

Precautionary Measures:

-

Wash hands and any exposed skin thoroughly after handling.[6]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[6]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[6]

-

Use only outdoors or in a well-ventilated area.[6]

First Aid:

-

If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention.[6]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.[6]

Storage:

For complete safety information, please refer to the full Safety Data Sheet from a certified supplier.

References

An In-depth Technical Guide to 2-Amino-5-hydroxypyridine: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-5-hydroxypyridine (B112774) (also known as 6-aminopyridin-3-ol), a pivotal heterocyclic compound in medicinal chemistry and drug development. This document details its historical discovery, key physical and chemical properties, and established synthetic protocols. Spectroscopic data are summarized for analytical characterization, and its crucial role as a building block in the synthesis of therapeutic agents is explored.

Discovery and History

The first comprehensive report on the preparation and reactions of this compound appeared in a 1959 publication in the Journal of the American Chemical Society by James A. Moore and Frank J. Marascia.[1] This work laid the foundation for understanding the chemical behavior of this class of compounds. Since its initial synthesis, this compound has emerged as a valuable intermediate in the pharmaceutical industry, particularly in the development of novel therapeutic agents. Its utility stems from the presence of two reactive functional groups, an amino and a hydroxyl group, on the pyridine (B92270) ring, which allows for diverse chemical modifications.

Physicochemical Properties

This compound is a light yellow crystalline solid.[2] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₆N₂O | [2] |

| Molecular Weight | 110.11 g/mol | [2] |

| Melting Point | 116-117 °C | [3] |

| Boiling Point (Predicted) | 447.4 ± 30.0 °C at 760 mmHg | [4] |

| Density (Predicted) | 1.3 ± 0.1 g/cm³ | [4] |

| pKa (Predicted) | 10.47 ± 0.10 | [3] |

| Appearance | Light yellow crystalline solid | [2] |

| Solubility | Slightly soluble in water. Soluble in ethanol (B145695) and DMSO. | [5][6] |

Tautomerism

Like other hydroxypyridines, this compound can exist in tautomeric forms. The equilibrium between the hydroxy form (this compound) and the keto form (6-amino-1H-pyridin-3(2H)-one) is influenced by the solvent and solid-state packing forces. While most amino-heteroaromatic compounds predominantly exist in the amino form, hydroxy-heteroaromatic compounds often favor the tautomeric carbonyl form.[7] In polar solvents and the solid state, the pyridone (keto) form is generally favored for 2-hydroxypyridine (B17775) due to intermolecular hydrogen bonding.[8] Computational studies on related 2-hydroxypyridine systems have shown that the energy difference between tautomers is small and solvent-dependent.[9]

Tautomeric equilibrium of this compound.

Spectroscopic Data

| Technique | Data |

| ¹H NMR (400 MHz, DMSO-d₆), δ (ppm) | 8.636 (s, 1H, OH), 7.497-7.506 (dd, 1H, pyr-H), 6.893-6.923 (dd, 1H, pyr-H), 6.327-6.350 (t, 1H, pyr-H), 5.200 (br, 2H, NH₂) |

| ¹³C NMR (100 MHz, DMSO-d₆), δ (ppm) | 150.04, 145.25, 131.65, 128.16, 110.00 |

Experimental Protocols

Several synthetic routes to this compound have been reported. Below are detailed protocols for two common methods.

Synthesis from 2-Amino-5-bromopyridine (B118841) (Four-Step)

This method involves protection of the amino group, methoxylation, deprotection, and demethylation.[10]

Workflow for the synthesis from 2-Amino-5-bromopyridine.

Step 1: Protection of the Amino Group

-

To a solution of 2-amino-5-bromopyridine in toluene, add 2,5-hexanedione (B30556) and a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

After cooling, wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine.

Step 2: Methoxylation

-

The protected bromopyridine is treated with sodium methylate in a suitable solvent.

Step 3: Deprotection of the Amino Group

-

The resulting methoxy (B1213986) derivative is reacted with hydroxylamine (B1172632) hydrochloride to remove the 2,5-dimethylpyrrole protecting group, yielding 2-amino-5-methoxypyridine.

Step 4: Demethylation

-

Add 2-amino-5-methoxypyridine dropwise to a stirred solution of 95% sulfuric acid at 80-85 °C.

-

Continue stirring at 90-93 °C for approximately 24 hours, monitoring by TLC.

-

Pour the reaction mixture into crushed ice and adjust the pH to 7-8 with sodium carbonate.

-

Extract the product with diethyl ether, dry the combined organic layers, and concentrate to yield this compound.

Synthesis from 5-(Benzyloxy)pyridin-2-amine (Debenzylation)

This method utilizes the catalytic hydrogenation to remove a benzyl (B1604629) protecting group.[2]

Workflow for the synthesis from 5-(Benzyloxy)pyridin-2-amine.

Procedure:

-

Charge an autoclave with 5-(benzyloxy)pyridin-2-amine, ethanol, a toluene solution, and 10% Palladium on carbon (Pd/C).[2]

-

Pressurize the autoclave with hydrogen gas to an absolute pressure of 0.2 MPa.[2]

-

Maintain the reaction at 25 °C with stirring for several hours.[2]

-

Upon completion, filter to remove the Pd/C catalyst and wash the residue with ethanol.[2]

-

Dry the filtrate under reduced pressure to obtain this compound.[2] This process has been reported to yield the product in up to 92% yield.[2]

Applications in Drug Development

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules.[11] Its structural motif is found in compounds developed for various therapeutic areas. For instance, it is a crucial building block for certain HIV inhibitors.[4] The amino and hydroxyl groups provide convenient handles for derivatization, allowing for the exploration of structure-activity relationships in drug discovery programs. It is also used in the development of agrochemicals and as an antioxidant in some applications.[2][11]

Safety Information

This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a heterocyclic compound with a rich history and significant importance in modern organic and medicinal chemistry. Its versatile reactivity and the biological activity of its derivatives make it a valuable tool for researchers and professionals in drug development. This guide has provided a comprehensive overview of its discovery, properties, synthesis, and applications, serving as a valuable resource for the scientific community.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | 55717-46-9 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. echemi.com [echemi.com]

- 5. toku-e.com [toku-e.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chemtube3d.com [chemtube3d.com]

- 9. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 10. asianpubs.org [asianpubs.org]

- 11. CN105175321A - Synthesis method of this compound - Google Patents [patents.google.com]

The Versatile Scaffold: Unlocking the Potential of 2-Amino-5-hydroxypyridine in Medicinal Chemistry

A comprehensive analysis of the synthesis, chemical properties, and burgeoning therapeutic applications of 2-Amino-5-hydroxypyridine (B112774) and its derivatives reveals a promising scaffold for the development of novel therapeutic agents. This technical guide consolidates available data on its synthesis, highlights its utility as a versatile building block, and explores its potential in the design of kinase inhibitors and antimicrobial agents, providing researchers and drug development professionals with a foundational resource for future exploration.

Introduction: The Pyridine (B92270) Core in Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and investigational compounds.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions make it an attractive moiety for designing molecules that can effectively interact with biological targets. Within the vast landscape of pyridine-containing compounds, this compound presents a particularly interesting starting point for drug discovery due to its dual functionality – a nucleophilic amino group and a phenolic hydroxyl group. These functional groups offer multiple points for chemical modification, allowing for the creation of diverse chemical libraries with a wide range of pharmacological activities.

Synthesis of the this compound Core

The efficient synthesis of the this compound scaffold is crucial for its application in medicinal chemistry. Several synthetic routes have been reported, providing accessible pathways to this key intermediate.

Synthesis from 5-(Benzyloxy)pyridin-2-amine (B113376)

A high-yield synthesis involves the debenzylation of 5-(benzyloxy)pyridin-2-amine. This method utilizes a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[3] The reaction proceeds smoothly at room temperature, affording this compound in excellent yield.

Experimental Protocol: Synthesis via Debenzylation

-

Materials: 5-(benzyloxy)pyridin-2-amine, 10% Palladium on carbon (Pd/C), Ethanol (B145695), Toluene, Hydrogen gas.

-

Procedure:

-

To a solution of 5-(benzyloxy)pyridin-2-amine in a mixture of ethanol and toluene, add 10% Pd/C.

-

Pressurize the reaction vessel with hydrogen gas (typically to 0.2 MPa).

-

Stir the reaction mixture at room temperature for several hours.

-

Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

Upon completion, filter the reaction mixture to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain this compound.[3]

-

Synthesis from 2-Amino-5-bromopyridine (B118841)

Another versatile approach starts from the readily available 2-amino-5-bromopyridine. This multi-step synthesis involves protection of the amino group, followed by nucleophilic substitution of the bromine atom and subsequent deprotection. A common protecting group for the amino function is the 2,5-dimethylpyrrole group, formed by reacting with 2,5-hexanedione (B30556). The bromo substituent is then displaced with a methoxy (B1213986) group using sodium methoxide (B1231860). Finally, deprotection of the amino group and demethylation of the ether yields this compound.[4][5]

Experimental Protocol: Synthesis via Bromopyridine Intermediate

-

Step 1: Protection of the Amino Group

-

React 2-amino-5-bromopyridine with 2,5-hexanedione in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent like toluene.

-

-

Step 2: Methoxylation

-

Treat the resulting 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine with sodium methoxide in methanol.

-

-

Step 3: Deprotection and Demethylation

-

React the methoxy derivative with hydroxylamine (B1172632) hydrochloride to deprotect the amino group, followed by treatment with a strong acid like sulfuric acid to cleave the methyl ether.[4][5]

-

The synthesis of this key intermediate is a critical first step, enabling the exploration of its potential in various therapeutic areas.

Potential Therapeutic Applications

While direct and extensive medicinal chemistry campaigns starting from this compound are not widely published, the known biological activities of structurally related 2-aminopyridine (B139424) derivatives provide a strong rationale for its potential in several therapeutic areas.

Kinase Inhibitors

The 2-aminopyridine scaffold is a well-established hinge-binding motif in a multitude of kinase inhibitors.[6] The amino group can form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. The hydroxyl group at the 5-position of this compound can be exploited to achieve selectivity or to introduce further diversity through derivatization.

While specific kinase inhibitors derived directly from this compound are not prominently featured in the literature, the general importance of the 2-aminopyridine core is evident in inhibitors of various kinases, including Janus kinases (JAKs), cyclin-dependent kinases (CDKs), and Polo-like kinases (PLKs). The functional groups of this compound make it an ideal starting point for creating libraries of compounds to screen against a wide range of kinases.

Logical Workflow for Kinase Inhibitor Development

Caption: Workflow for developing kinase inhibitors from the this compound scaffold.

Antimicrobial Agents

Derivatives of 2-aminopyridine have demonstrated significant antimicrobial activity against a range of pathogens.[7][8] The pyridine nitrogen can act as a hydrogen bond acceptor, and the overall electronic properties of the ring can be tuned by substituents to optimize antibacterial or antifungal potency. The hydroxyl group of this compound could potentially be involved in metal chelation, a mechanism of action for some antimicrobial agents, or serve as a handle for introducing pharmacophores known to impart antimicrobial activity.

Although direct studies on the antimicrobial properties of this compound derivatives are limited, the broader class of substituted 2-aminopyridines has shown promise. For instance, certain derivatives have exhibited activity against Gram-positive bacteria.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Materials: Mueller-Hinton broth (MHB), bacterial strains, 96-well microtiter plates, test compounds, standard antibiotic (e.g., ciprofloxacin).

-

Procedure:

-

Prepare a serial two-fold dilution of the test compounds in MHB in a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

-

Include positive (bacteria only) and negative (broth only) controls, as well as a standard antibiotic control.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Table 1: Representative Antimicrobial Activity of Substituted Pyridine Derivatives

| Compound Class | Organism | MIC (µg/mL) | Reference |

| 2-Amino-5-substituted Pyridines | Staphylococcus aureus | 0.039 | [4] |

| 2-Amino-5-substituted Pyridines | Bacillus subtilis | 0.039 | [4] |

Antioxidant Activity

This compound itself has been reported to act as an efficient antioxidant.[7] The phenolic hydroxyl group is a key feature responsible for this activity, as it can donate a hydrogen atom to scavenge free radicals. This intrinsic property could be beneficial in the context of diseases associated with oxidative stress, or it could be a secondary property of a drug molecule designed for another target.

Experimental Workflow for Antioxidant Assays

Caption: Experimental workflow for evaluating the antioxidant potential of this compound derivatives.

Future Directions and Conclusion

This compound represents a largely untapped but highly promising scaffold in medicinal chemistry. Its straightforward synthesis and the presence of two versatile functional groups provide a solid foundation for the generation of diverse compound libraries. While the direct exploration of its derivatives is in its infancy, the well-documented success of the broader 2-aminopyridine class in yielding potent kinase inhibitors and antimicrobial agents strongly suggests that a focused investigation into this compound derivatives could lead to the discovery of novel therapeutic candidates. Future research should concentrate on systematically exploring the chemical space around this core, employing structure-based drug design where possible, and conducting thorough biological evaluations to unlock its full therapeutic potential. This technical guide serves as a call to action for the medicinal chemistry community to further investigate this promising and versatile molecular starting point.

References

- 1. benchchem.com [benchchem.com]

- 2. CN105175321A - Synthesis method of this compound - Google Patents [patents.google.com]

- 3. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Antimicrobial Evaluation of Novel Chiral 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1,2,4]triazolo[1,5-a]pyrimidines bearing amino acid moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

2-Amino-5-hydroxypyridine: A Technical Guide to a Substituted Pyridine Antioxidant

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyridines represent a promising class of compounds with diverse biological activities, including significant antioxidant potential. This technical guide focuses on 2-Amino-5-hydroxypyridine, a heterocyclic compound with structural features suggesting its role as a potent free radical scavenger and a modulator of cellular oxidative stress responses. Due to a notable lack of specific experimental data on this compound in publicly available scientific literature, this document provides a comprehensive overview of the methodologies used to characterize such compounds, alongside a review of the antioxidant properties of structurally related pyridine (B92270) derivatives. This guide details the synthesis of this compound, outlines standardized in-vitro and cellular antioxidant assays, and explores the key signaling pathways—Keap1-Nrf2/ARE and MAPK—that are often modulated by antioxidant compounds. The experimental protocols and signaling pathway diagrams are presented to serve as a foundational resource for the investigation of this compound and other novel substituted pyridine antioxidants.

Introduction to Substituted Pyridines as Antioxidants

The pyridine ring is a fundamental scaffold in a vast number of biologically active compounds, including pharmaceuticals and vitamins. The introduction of electron-donating substituents, such as amino (-NH2) and hydroxyl (-OH) groups, can significantly enhance the antioxidant capacity of the pyridine moiety. These functional groups can readily donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), thereby terminating damaging free radical chain reactions.

This compound is a substituted pyridine that possesses both an amino and a hydroxyl group, positioning it as a potentially effective antioxidant. Such compounds are of great interest in drug development for conditions associated with oxidative stress, including neurodegenerative diseases, cardiovascular disorders, and cancer.

Synthesis of this compound

Several synthetic routes for this compound have been reported. A common and efficient method involves a four-step process starting from 2-amino-5-bromopyridine (B118841).[1]

Experimental Protocol: Four-Step Synthesis via Demethoxylation [1]

-

Protection of the Amino Group: 2-amino-5-bromopyridine is reacted with 2,5-hexanedione (B30556) in the presence of a catalytic amount of p-toluenesulfonic acid in toluene. The mixture is heated to reflux with a Dean-Stark apparatus to remove water, yielding 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine.

-

Methoxylation: The resulting compound is then treated with sodium methoxide (B1231860) in methanol (B129727) at an elevated temperature to replace the bromine atom with a methoxy (B1213986) group, affording 5-methoxy-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine.

-

Deprotection of the Amino Group: The pyrrole (B145914) protecting group is removed by reacting the methoxylated intermediate with hydroxylamine (B1172632) hydrochloride in a suitable solvent, which yields 2-amino-5-methoxypyridine.

-

Demethylation: The final step involves the demethylation of the methoxy group to a hydroxyl group using a strong acid, such as 95% sulfuric acid, to produce the target compound, this compound.[1]

Another reported method involves the deprotection of a benzyloxy-protected precursor.[2][3]

Experimental Protocol: Debenzylation [2][3]

-

Reaction Setup: 5-(benzyloxy)pyridin-2-amine (B113376) is dissolved in a mixture of ethanol (B145695) and toluene.

-

Catalytic Hydrogenation: 10% Palladium on activated carbon (Pd/C) is added as a catalyst.

-

Hydrogenolysis: The reaction mixture is subjected to hydrogenation in an autoclave under a hydrogen atmosphere (0.2 MPa) at room temperature for several hours.

-

Work-up: Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield this compound.[2][3]

In-Vitro Antioxidant Activity

Table 1: Hypothetical In-Vitro Antioxidant Activity of this compound (Illustrative Data)

| Assay | IC50 (µM) of this compound | IC50 (µM) of Trolox (Reference) | IC50 (µM) of Ascorbic Acid (Reference) |

| DPPH Radical Scavenging | Data Not Available | 15.2 ± 1.3 | 8.5 ± 0.9 |

| ABTS Radical Scavenging | Data Not Available | 10.8 ± 0.9 | 6.2 ± 0.7 |

| Superoxide Radical Scavenging | Data Not Available | 25.4 ± 2.1 | 18.9 ± 1.5 |

| Hydroxyl Radical Scavenging | Data Not Available | 30.1 ± 2.5 | 22.7 ± 1.8 |

Note: The values presented in this table are for illustrative purposes to demonstrate how data would be presented and are not actual experimental results for this compound.

Table 2: Hypothetical Metal Chelating and Reducing Power of this compound (Illustrative Data)

| Assay | EC50 (µM) of this compound | EC50 (µM) of EDTA (Reference) | FRAP Value (µM Fe(II)/µM) |

| Ferrous Ion Chelating Activity | Data Not Available | 5.6 ± 0.4 | - |

| Ferric Reducing Antioxidant Power (FRAP) | - | - | Data Not Available |

Note: The values presented in this table are for illustrative purposes and are not actual experimental results for this compound.

Cellular Antioxidant Activity

Cellular antioxidant activity (CAA) assays provide a more biologically relevant measure of an antioxidant's potential by accounting for cell uptake, metabolism, and localization.

Table 3: Hypothetical Cellular Antioxidant Activity of this compound (Illustrative Data)

| Cell Line | Assay | CAA Value (µmol QE/100 µmol) |

| HepG2 | Cellular Antioxidant Activity (CAA) Assay | Data Not Available |

| H9c2 | Cellular ROS Reduction Assay | Data Not Available |

Note: The values presented in this table are for illustrative purposes and are not actual experimental results for this compound.

Modulation of Oxidative Stress Signaling Pathways

Antioxidant compounds can exert their protective effects not only by direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of endogenous antioxidant enzymes and cytoprotective proteins.

The Keap1-Nrf2/ARE Pathway

The Keap1-Nrf2/ARE pathway is a primary regulator of the cellular antioxidant response. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative stress or electrophiles, Keap1 is modified, allowing Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of a battery of antioxidant and detoxifying genes. Pyridine derivatives have been shown to activate this protective pathway.[2]

Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK signaling pathways, including ERK, JNK, and p38, are crucial in transducing extracellular signals to cellular responses. Oxidative stress can activate these pathways, leading to either cell survival or apoptosis, depending on the context. Some antioxidants can modulate MAPK signaling to promote cell survival and upregulate antioxidant defenses.

Detailed Experimental Protocols

The following are detailed protocols for common in-vitro antioxidant assays that can be used to characterize the antioxidant activity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

-

Reagents:

-

DPPH solution (0.1 mM in methanol)

-

This compound stock solution (e.g., 1 mg/mL in methanol)

-

Methanol

-

Ascorbic acid or Trolox (positive control)

-

-

Procedure:

-

Prepare serial dilutions of the this compound stock solution and the positive control in methanol.

-

In a 96-well plate, add 100 µL of each dilution to separate wells.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (concentration required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the sample.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore, back to its colorless neutral form.

-

Reagents:

-

ABTS stock solution (7 mM in water)

-

Potassium persulfate solution (2.45 mM in water)

-

Phosphate buffered saline (PBS), pH 7.4

-

This compound stock solution

-

Trolox (positive control)

-

-

Procedure:

-

Prepare the ABTS•+ working solution by mixing equal volumes of the ABTS stock solution and potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ working solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare serial dilutions of the this compound stock solution and the positive control.

-

In a 96-well plate, add 20 µL of each dilution to separate wells.

-

Add 180 µL of the diluted ABTS•+ solution to each well.

-

Incubate the plate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of scavenging activity and the IC50 value as described for the DPPH assay.

-

Ferric Reducing Antioxidant Power (FRAP) Assay

-

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

-

Reagents:

-

Acetate (B1210297) buffer (300 mM, pH 3.6)

-

TPZ solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM in water)

-

FRAP reagent (prepared by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio)

-

This compound stock solution

-

Ferrous sulfate (B86663) (FeSO₄) for standard curve

-

-

Procedure:

-

Prepare the FRAP reagent fresh and warm to 37°C.

-

Prepare serial dilutions of the this compound stock solution.

-

Prepare a standard curve using known concentrations of FeSO₄.

-

In a 96-well plate, add 20 µL of each sample dilution or standard to separate wells.

-

Add 180 µL of the FRAP reagent to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Measure the absorbance at 593 nm.

-

The antioxidant capacity is determined from the standard curve and expressed as µM Fe(II) equivalents.

-

Cellular Antioxidant Activity (CAA) Assay

-

Principle: This assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe (DCFH-DA) by peroxyl radicals within a cell line.

-

Materials:

-

Human hepatocarcinoma (HepG2) cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) solution

-

2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) solution (peroxyl radical generator)

-

This compound stock solution

-

Quercetin (positive control)

-

96-well black-walled, clear-bottom plate

-

-

Procedure:

-

Seed HepG2 cells in a 96-well plate and allow them to attach overnight.

-

Remove the culture medium and treat the cells with various concentrations of this compound or quercetin, along with DCFH-DA, for 1 hour.

-

Wash the cells with PBS.

-

Add AAPH solution to induce oxidative stress.

-

Immediately measure the fluorescence intensity at an excitation of 485 nm and an emission of 538 nm every 5 minutes for 1 hour using a fluorescence plate reader.

-

The CAA value is calculated by integrating the area under the fluorescence curve and comparing it to the control.

-

Conclusion and Future Directions